Cas no 110784-06-0 (2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)

2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a functionalized isoindole derivative featuring a carboxylic acid group at the 5-position and a 4-methylphenyl substituent on the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its rigid isoindole core enhances structural stability, while the carboxylic acid moiety allows for further derivatization via amidation, esterification, or coupling reactions. The 4-methylphenyl group contributes to lipophilicity, influencing solubility and binding properties. This compound is valued for its synthetic utility in constructing complex heterocyclic frameworks, making it useful in medicinal chemistry and material science applications.
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid structure
110784-06-0 structure
Product name:2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS No:110784-06-0
MF:
MW:
MDL:MFCD00187751
CID:4560759

2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
    • MDL: MFCD00187751

2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1053-0250-10μmol
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
110784-06-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1053-0250-4mg
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
110784-06-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1053-0250-100mg
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
110784-06-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1053-0250-2mg
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
110784-06-0 90%+
2mg
$59.0 2023-05-17
A2B Chem LLC
AE25830-25mg
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
110784-06-0
25mg
$360.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406044-1g
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
110784-06-0 97%
1g
¥4037.00 2024-08-09
Life Chemicals
F1053-0250-5μmol
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
110784-06-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1053-0250-40mg
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
110784-06-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1053-0250-25mg
2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
110784-06-0 90%+
25mg
$109.0 2023-05-17
A2B Chem LLC
AE25830-10mg
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
110784-06-0
10mg
$291.00 2024-04-20

2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Related Literature

Additional information on 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(4-Methylphenyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxylic Acid: A Comprehensive Overview

2-(4-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 110784-06-0) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and has attracted considerable attention due to its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is C16H12O4, and its molecular weight is 276.26 g/mol. The compound features a core isoindole scaffold with a substituted benzene ring and a carboxylic acid group. The presence of the methyl group on the benzene ring imparts additional stability and influences the compound's reactivity and solubility properties. The carboxylic acid group provides the molecule with acidic characteristics, making it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be achieved through several routes. One common method involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a suitable catalyst. This reaction typically proceeds via a Knoevenagel condensation followed by cyclization to form the isoindole ring. Another approach involves the use of 4-methylphenylglyoxal and malonic acid in an acidic medium to achieve the desired product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or solvent-free conditions.

Biological Activities

2-(4-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, studies have demonstrated that it possesses cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism of action is believed to involve the modulation of signaling pathways such as NF-kB and MAPK.

Recent Research Advancements

In recent years, there has been a growing interest in exploring the therapeutic potential of isoindole derivatives like 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models. Another study in Cancer Letters highlighted its ability to induce apoptosis in breast cancer cells by disrupting mitochondrial function. These findings have paved the way for further investigations into its use as a lead compound for drug development.

Conclusion

2-(4-Methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 110784-06-0) is a multifaceted organic compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel drugs for treating various diseases.

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司